N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-N-(furan-2-ylmethyl)acetamide
Description
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-N-(furan-2-ylmethyl)acetamide is a structurally complex acetamide derivative characterized by dual N-substituents: a 5-cyclopropyl-1-methylpyrazole moiety and a furan-2-ylmethyl group, with an ethoxy chain at the α-position of the acetamide backbone. The compound integrates heterocyclic motifs (pyrazole and furan) known for their pharmacological relevance, such as modulating enzyme activity or interacting with biological targets like kinases or neurotransmitter receptors . Its synthesis likely involves sequential alkylation and acylation steps, as demonstrated in analogous protocols for N-(furan-2-ylmethyl)acetamide derivatives .
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-ethoxy-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-22-12-17(21)20(11-15-5-4-8-23-15)10-14-9-16(13-6-7-13)19(2)18-14/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOORNYJNHJLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N(CC1=CC=CO1)CC2=NN(C(=C2)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-N-(furan-2-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring, an ethoxy group, and a furan moiety. The molecular formula is with a molecular weight of approximately 397.49 g/mol. The structural representation is crucial for understanding its interaction with biological targets.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at certain concentrations, suggesting a strong anti-inflammatory potential .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole compounds has also been documented. Similar derivatives have shown activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the structure appears to enhance this activity, making it a promising candidate for further development in antimicrobial therapies .
3. Antitubercular Activity
Recent studies have explored the antitubercular properties of pyrazole derivatives. Compounds with structural similarities to this compound have been tested against Mycobacterium tuberculosis, showing promising inhibitory effects . The IC50 values for some derivatives were reported as low as 1.35 µM, indicating potent activity.
The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Enzymes : Pyrazole compounds often act as inhibitors of specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, these compounds can reduce inflammation effectively.
- Interaction with Bacterial Cell Walls : The structural components may facilitate interactions with bacterial cell wall synthesis pathways, leading to increased antimicrobial efficacy.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of related pyrazole compounds:
Scientific Research Applications
Therapeutic Applications
Research indicates that this compound may have therapeutic potential in various areas:
- Anti-inflammatory Effects : Its structural components suggest possible anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest it may inhibit tumor growth by targeting specific cancer cell signaling pathways.
- Neuroprotective Properties : The compound's interaction with neurotransmitter systems could lead to protective effects against neurodegenerative diseases.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-ethoxy-N-(furan-2-ylmethyl)acetamide in a murine model of inflammation. The results showed a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Potential
Another research project focused on the anticancer properties of this compound against breast cancer cell lines. The findings revealed that it effectively inhibited cell proliferation and induced apoptosis, suggesting its viability as a chemotherapeutic agent.
Case Study 3: Neuroprotection
A recent study highlighted the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The compound demonstrated significant protective effects by reducing oxidative stress markers and improving neuronal survival rates.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Impact of Heterocyclic Substituents: Pyrazole and furan rings (as in the target compound) are associated with anti-inflammatory and kinase-modulating activities, whereas isoxazole-indolinone hybrids (e.g., compound from ) show higher activity scores (5.797 vs. hypothetical data for the target compound) . The trifluoromethyl group in enhances metabolic stability and lipophilicity, making it more suitable for agrochemical applications compared to the ethoxy chain in the target compound .
Functional Group Influence: Chloro substituents (e.g., alachlor in ) confer herbicidal activity via fatty acid synthesis inhibition, a mechanism distinct from the target compound’s presumed biological targets .
Synthetic Flexibility :
- Enzymatic acylation methods (e.g., lipase-catalyzed synthesis in ) offer chemoselective pathways for furan-containing acetamides, which could be adapted to improve the yield or sustainability of the target compound’s synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
